The compound identified as Unii-dnw5G2E6X0 corresponds to 2-oxoacetamide, a chemical compound with significant relevance in various scientific fields. Its systematic name is 2-oxoacetamide, and it is classified under the category of organic compounds, particularly amides. This compound is notable for its role in biochemical processes and potential applications in pharmaceuticals.
2-Oxoacetamide, with the molecular formula and a molecular weight of 73.05 g/mol, can be sourced from various chemical databases, including PubChem and the Environmental Protection Agency's DSSTox database. The InChI (International Chemical Identifier) for this compound is InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5) and its SMILES (Simplified Molecular Input Line Entry System) representation is C(=O)C(=O)N.
The synthesis of 2-oxoacetamide can be achieved through several methods, with a focus on simplicity and high yield. One common approach involves the reaction of acetic anhydride with ammonia or an amine under controlled conditions. This method typically results in high purity and yield, making it favorable for laboratory synthesis.
Advanced synthesis planning tools utilize databases like PISTACHIO and REAXYS to predict feasible synthetic routes, enhancing the efficiency of chemical production.
The molecular structure of 2-oxoacetamide features a carbonyl group adjacent to an amine functional group. The compound exhibits the following structural characteristics:
AMANDCZTVNQSNB-UHFFFAOYSA-NThe structural representation indicates that the carbonyl group contributes to the compound's reactivity, particularly in nucleophilic addition reactions.
2-Oxoacetamide participates in various chemical reactions, primarily due to its electrophilic carbonyl group. Key reactions include:
These reactions are essential for synthesizing more complex molecules in organic chemistry.
The mechanism of action for 2-oxoacetamide primarily involves its role as a reactive intermediate in biochemical pathways. It may act as a substrate for enzymes involved in metabolic processes or as a building block for synthesizing other biologically active compounds.
Data on its specific interactions within biological systems highlights its importance in metabolic regulation.
The physical properties of 2-oxoacetamide include:
Chemical properties include:
2-Oxoacetamide has several applications across different scientific domains:
These applications underscore its utility in both research settings and industrial processes.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5